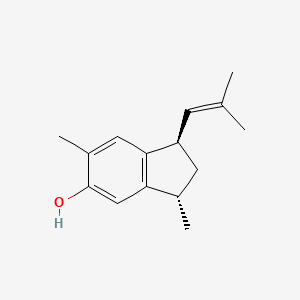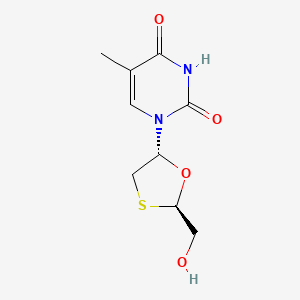
alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine: is a synthetic nucleoside analog This compound is notable for its unique structure, which includes a modified sugar moiety and a thymine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine typically involves multiple steps. The process begins with the preparation of the oxathiolane ring, followed by the attachment of the thymine base. Key reagents used in this synthesis include hydroxymethyl compounds and thiol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often utilize automated systems to control reaction parameters, ensuring consistency and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Nucleophiles like halides or amines, electrophiles like alkyl halides, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in antiviral research, due to its structural similarity to natural nucleosides.
Industry: The compound is used in the development of pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. This disruption can inhibit viral replication, making it a potential candidate for antiviral therapies. The molecular targets include viral polymerases and other enzymes critical for nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral research.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): A nucleoside analog with similar antiviral properties.
Lamivudine (3TC): A nucleoside analog used in the treatment of HIV and hepatitis B.
Uniqueness: alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine is unique due to its specific stereochemistry and the presence of the oxathiolane ring. This structure imparts distinct biochemical properties, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
145986-10-3 |
|---|---|
Formule moléculaire |
C9H12N2O4S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m1/s1 |
Clé InChI |
GCMLYCFXOXELDY-RNFRBKRXSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CS[C@@H](O2)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CSC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


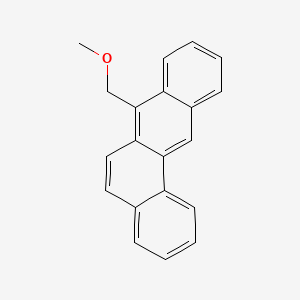
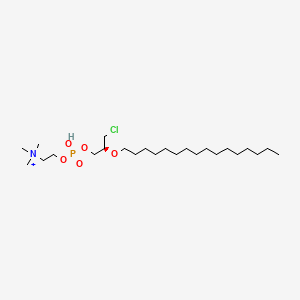

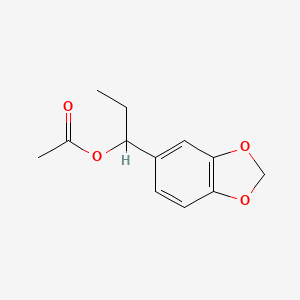
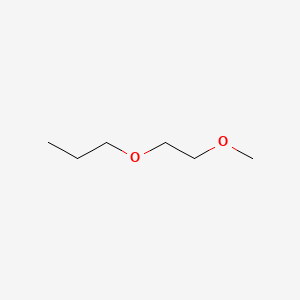
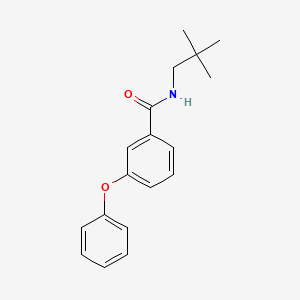

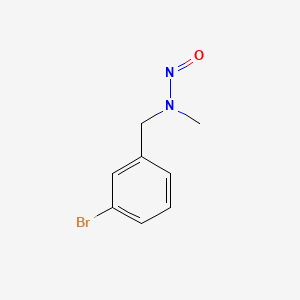
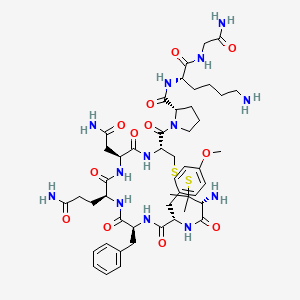

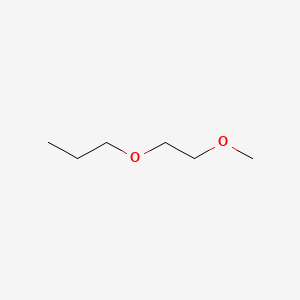
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
